Naphthalene-1,5-disulfinic Acid

Description

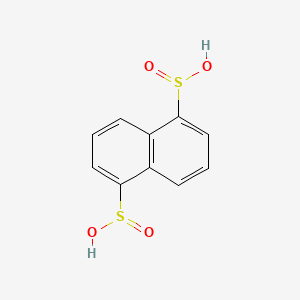

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,5-disulfinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S2/c11-15(12)9-5-1-3-7-8(9)4-2-6-10(7)16(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVWSEDCSANSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)O)C(=C1)S(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Naphthalene 1,5 Disulfonic Acid

Direct Sulfonation of Naphthalene (B1677914) for 1,5-Regioisomer Formation

The direct sulfonation of naphthalene is the most common route to produce naphthalene-1,5-disulfonic acid. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the sulfonating agent, temperature, and reaction time.

Oleum-Based Sulfonation Processes

Oleum (B3057394), a solution of sulfur trioxide in sulfuric acid, is a powerful sulfonating agent used in the production of naphthalene-1,5-disulfonic acid. wikipedia.orgshokubai.org The process typically involves the controlled addition of naphthalene to oleum at specific temperatures.

One established method involves mixing naphthalene with 20% oleum at a temperature range of 20–35°C. chemicalbook.comchemicalbook.com This is followed by the gradual and alternating addition of 65% oleum and more naphthalene. The reaction mixture is then heated to 55°C for approximately six hours to promote the formation of the 1,5-disulfonic acid. chemicalbook.comchemicalbook.com Another approach involves adding refined naphthalene to fuming sulfuric acid while maintaining the temperature at 30°C for 3-4 hours, followed by the addition of more fuming sulfuric acid and continued reaction for another 3 hours at the same temperature. chemicalbook.com A similar process describes the slow addition of fine naphthalene powder to 20% fuming sulfuric acid over 1.5 hours, with the temperature controlled between 25-30°C. guidechem.com After an initial stirring period, the temperature is raised to 40°C for one hour. guidechem.com

These processes result in a mixture of sulfonic acid isomers, with the 1,5-isomer being a major product. The reaction conditions are critical in maximizing the yield of the desired 1,5-regioisomer while minimizing the formation of other isomers, such as the 1,6-disulfonic acid. chemicalbook.com

Table 1: Oleum-Based Sulfonation Process Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Initial Oleum Concentration | 20% | Fuming Sulfuric Acid | 20% Fuming Sulfuric Acid |

| Initial Temperature | 20–35°C | 30°C | 25–30°C |

| Subsequent Reagents | 65% Oleum, Naphthalene | Fuming Sulfuric Acid | - |

| Reaction Temperature | 55°C | 30°C | 40°C |

| Reaction Time | 6 hours | 6-7 hours total | 1 hour at 40°C |

| Reference | chemicalbook.comchemicalbook.com | chemicalbook.com | guidechem.com |

Solvent-Assisted Sulfonation with Sulfur Trioxide and Chlorosulfonic Acid

To achieve higher yields and potentially better selectivity, solvent-assisted sulfonation methods have been developed. These processes often utilize sulfur trioxide or chlorosulfonic acid as the sulfonating agent in the presence of an inert solvent.

One such alternative process involves the use of sulfur trioxide and chlorosulfonic acid in a solvent like tetrachloroethylene. chemicalbook.com Another approach utilizes sulfur trioxide in dichloromethane (B109758) at low temperatures. In this method, solutions of naphthalene in dichloromethane and liquid sulfur trioxide in dichloromethane are prepared and cooled to -10°C before being simultaneously introduced into a reactor also containing dichloromethane cooled to the same temperature. google.com The reaction is maintained at a temperature between -5 and -10°C. google.com While specific yields for naphthalene-1,5-disulfonic acid are not always detailed in the context of these solvent-based methods, they are presented as alternatives to oleum-based processes. chemicalbook.com

Industrial Scale Preparation Techniques

On an industrial scale, the sulfonation of naphthalene is a well-established process. epa.gov One industrial method involves the reaction of naphthalene with an excess of 20% oleum at temperatures between 20 and 50°C. google.com Continuous processing using specialized equipment like a double screw-feed apparatus for sulfonation with oleum has also been reported as a means to achieve higher yields. chemicalbook.com These industrial techniques are designed for large-scale production and often involve the direct use of the resulting sulfonation mixture in subsequent reactions or for the isolation of its salts. google.comgoogle.com

Selective Preparation of Naphthalene-1,5-disulfonic Acid Salts

Due to the physical properties of sulfonic acids, they are often isolated and used in the form of their salts. The disodium (B8443419) salt of naphthalene-1,5-disulfonic acid is a common and stable form.

Formation and Isolation of Disodium Naphthalene-1,5-disulfonate (B1223632)

The formation of disodium naphthalene-1,5-disulfonate is typically achieved by neutralizing the acidic sulfonation mixture with a sodium-based alkali. A traditional method involves adding the sulfonation reaction mixture to water and then precipitating the disodium salt by the addition of alkaline sodium sulfate (B86663). chemicalbook.comchemicalbook.com

An alternative and more direct approach involves neutralizing the aqueous sulfonation mixture with a sodium hydroxide (B78521) solution to a pH of 7. guidechem.comgoogle.com In some procedures, the reactant mixture from the sulfonation is added to a 20% sodium chloride solution, cooled, and filtered. guidechem.com The resulting filter cake is then dissolved in hot water and neutralized with sodium hydroxide solution. guidechem.com

A patented process describes the neutralization of the sulfonation mixture with sodium hydroxide or sodium carbonate to a pH of 5 to 9, preferably 6 to 8. google.com The resulting suspension containing the precipitated disodium salt is then isolated. google.com

Table 2: Methods for the Formation of Disodium Naphthalene-1,5-disulfonate

| Method | Neutralizing Agent | pH/Conditions | Isolation Step | Reference |

|---|---|---|---|---|

| Method 1 | Alkaline Sodium Sulfate | Alkaline | Precipitation | chemicalbook.comchemicalbook.com |

| Method 2 | Sodium Hydroxide Solution | Neutral (pH 7) | Filtration after dissolving in hot water | guidechem.com |

| Method 3 | Sodium Chloride Solution | - | Cooling and filtration | guidechem.com |

| Method 4 | Sodium Hydroxide or Carbonate | pH 5-9 (preferably 6-8) | Isolation from suspension | google.com |

Optimization of Salt Precipitation and Purity

Optimizing the precipitation process is crucial for obtaining a high-purity product. One method to enhance purity involves cooling the neutralized mixture to 25°C with stirring, followed by filtration of the disodium salt and washing with a 10% sodium sulfate solution. google.com This process can yield a product with a purity of 95.5%. google.com

Another purification technique involves concentrating the filtrate under reduced pressure at controlled temperatures (37-55°C) until the solid content reaches 90%. chemicalbook.com The concentrated solution is then treated with four times its volume of ethanol, leading to the precipitation of the sodium salt. chemicalbook.com This alcohol precipitation method has been reported to yield a product with a purity greater than 98% and a recovery of 97.0%. chemicalbook.com

The purity of the final product is essential, as impurities can affect the outcome of subsequent reactions where the disodium salt is used as an intermediate.

Green Chemistry Approaches in Naphthalene-1,5-disulfonic Acid Synthesis

Traditional synthesis methods for naphthalene-1,5-disulfonic acid often involve large excesses of oleum or sulfuric acid, leading to significant acidic waste streams. wikipedia.orggoogle.com Green chemistry principles aim to mitigate these environmental drawbacks by focusing on improved atom economy, use of less hazardous reagents, and waste reduction.

A key green approach involves the sulfonation of naphthalene using sulfur trioxide (SO₃) in an inert organic solvent, such as methylene (B1212753) chloride or tetrachloroethylene. chemicalbook.comgoogle.com This method offers several advantages. The use of a solvent allows for better temperature control and can lead to higher selectivity for the desired 1,5-isomer. For instance, a process using liquid sulfur trioxide in dichloromethane at temperatures between -10°C and -5°C has been described. google.com A significant benefit of this approach is the ability to recover and reuse the solvent. After the reaction, the organic solvent can be separated from the acidic product slurry by decantation and distillation (flash evaporation) and recycled back into the process, minimizing solvent waste. google.com

Further process improvements focus on the recycling of acid streams. One patented sustainable process describes the isolation of naphthalene sulfonic acid compounds with inherent recycling of all acidic streams generated during isolation and washing. google.com This approach drastically reduces the large quantities of acidic liquid waste that are characteristic of older methods. google.com By minimizing the need for neutralization with bases like lime, which generates solid waste (calcium sulfate), these green processes represent a significant step towards more environmentally benign chemical manufacturing. google.com

Research has also explored advanced oxidation processes for the decomposition of aqueous naphthalene-1,5-disulfonic acid, with electron beam irradiation showing high efficiency for mineralization of the organic carbon, presenting a potential end-of-pipe treatment solution. researchgate.net

Purification Strategies for Naphthalene-1,5-disulfonic Acid

The crude product from the sulfonation of naphthalene contains the desired naphthalene-1,5-disulfonic acid along with various isomers (e.g., 1,6-, 1,7-, 2,6-, and 2,7-disulfonic acids), trisulfonic acids, and residual sulfuric acid. chemicalbook.comgoogle.comgoogle.com Effective purification is therefore critical for obtaining a product of high purity.

Crystallization is another key purification step. The solubility of different naphthalenedisulfonic acid isomers varies with sulfuric acid concentration and temperature, a principle that can be exploited for selective separation. google.comgoogleapis.com For instance, by carefully adjusting the sulfuric acid concentration of the reaction mixture to between 35% and 90% and controlling the temperature, specific isomers can be selectively crystallized and filtered out. google.com The solubility of naphthalene-1,5-disulfonic acid and its disodium salt in aqueous sulfuric acid solutions has been measured across various temperatures to determine optimal separation conditions. acs.org

For separating complex mixtures of sulfonic acid derivatives, chromatographic techniques have proven effective. A preparative gel permeation chromatography method has been developed that can efficiently separate and purify mixtures of naphthalenesulfonic acids with varying degrees of sulfonation, using water as the eluent. nih.gov High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and separation of naphthalene-1,5-disulfonic acid from its isomers, often using specialized columns and mobile phases. sielc.comsielc.com For instance, high-speed counter-current chromatography has been successfully used to purify related compounds like 4-hydroxy-1-naphthalenesulfonic acid sodium salt from commercial grades to over 99% purity. nih.gov

A patented process describes purification using a thin-film evaporator. A mixture of naphthalene and excess sulfuric acid is passed through an evaporation zone at high temperature (220-270°C) and low pressure, which simultaneously completes the disulfonation and evaporates the excess sulfuric acid, yielding a product essentially free of sulfuric acid. google.com

Data Tables

Table 1: Synthetic Methodologies for Naphthalene-1,5-disulfonic Acid

| Method | Sulfonating Agent | Solvent/Medium | Temperature | Reaction Time | Reported Yield | Reference |

| Oleum Sulfonation | 20% and 65% Oleum | None | 20–35°C, then 55°C | 6 hours | ~53% | chemicalbook.com, chemicalbook.com |

| Fuming Sulfuric Acid | Fuming Sulfuric Acid | None | 30°C, then 160-162°C | 3-4 hours, then 1.5 hours | ~55% | chemicalbook.com |

| Solvent Sulfonation | Sulfur Trioxide (SO₃) | Tetrachloroethylene | Not specified | Not specified | Higher yields reported | chemicalbook.com |

| Solvent Sulfonation | Sulfur Trioxide (SO₃) | Dichloromethane | -10°C to -5°C | 1-2 hours | Not specified | google.com |

Table 2: Purification Strategies for Naphthalene-1,5-disulfonic Acid

| Strategy | Reagents/Method | Key Principle | Outcome | Reference |

| Salting Out (as disodium salt) | Sodium Chloride or Sodium Sulfate | Differential solubility of the salt | Precipitation of the disodium salt, separating it from more soluble isomers and sulfuric acid. | chemicalbook.com, guidechem.com, acs.org |

| Selective Crystallization | Water, adjustment of H₂SO₄ concentration | Solubility differences of isomers at varying acid concentrations and temperatures. | Selective precipitation of desired isomer. | google.com, acs.org |

| Neutralization & Precipitation | Sodium Hydroxide or Sodium Carbonate | Neutralization to a specific pH (e.g., 5-9) causes the disodium salt to precipitate from the sulfonation mixture. | Isolation of the disodium salt with low sodium sulfate content. | google.com |

| Thin-Film Evaporation | High Temperature (220-270°C), Low Pressure (<10 mm Hg) | Simultaneous reaction and evaporation of excess sulfuric acid. | Produces naphthalene disulfonic acid essentially free of sulfuric acid. | google.com |

| Gel Permeation Chromatography | Water eluent | Separation based on molecular size. | Efficient separation of naphthalenesulfonic acids with different numbers of sulfonic groups. | nih.gov |

| HPLC | BIST™ A column, MeCN/TMDAP buffer | Ion-exchange chromatography | Analytical separation of 1,5-isomer from 2-isomer. | sielc.com |

Chemical Reactivity and Derivatization of Naphthalene 1,5 Disulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

The sulfonic acid groups in naphthalene-1,5-disulfonic acid are strong electron-withdrawing groups, which deactivate the naphthalene ring towards electrophilic attack. wordpress.commasterorganicchemistry.com However, under specific conditions, electrophilic substitution can be achieved.

Nitration to 3-Nitronaphthalene-1,5-disulfonic Acid

The nitration of naphthalene-1,5-disulfonic acid is a critical step in the production of various dyestuff intermediates. google.com This reaction typically involves treating naphthalene-1,5-disulfonic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the naphthalene ring. google.comsmolecule.com The substitution occurs preferentially at the 3-position, yielding 3-nitronaphthalene-1,5-disulfonic acid. google.com This regioselectivity is dictated by the electronic effects of the existing sulfonate groups.

A patented process describes the production of 3-nitronaphthalene-1,5-disulfonic acid by sulfonating naphthalene in an inert organic solvent, followed by the addition of a mixture of sulfuric acid and a crude nitration mixture from a previous batch. google.com This induces a two-phase system, and after separation and removal of the solvent, the remaining slurry is nitrated with nitric acid. google.com The resulting 3-nitronaphthalene-1,5-disulfonic acid can then be isolated, for instance, as its magnesium salt. google.com

| Reactant | Reagents | Product | Reaction Conditions |

| Naphthalene-1,5-disulfonic acid | Nitric acid, Sulfuric acid | 3-Nitronaphthalene-1,5-disulfonic acid | Temperature between 10°C and 60°C google.com |

Subsequent Reduction to Amino-Naphthalenedisulfonic Acids

The nitro group of 3-nitronaphthalene-1,5-disulfonic acid can be readily reduced to an amino group, yielding amino-naphthalenedisulfonic acids. smolecule.com This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as iron filings or zinc in an acidic medium. The resulting amino-naphthalenedisulfonic acids are valuable precursors for azo dyes.

Nucleophilic Aromatic Substitution Reactions

While the electron-deficient nature of the naphthalene ring in naphthalene-1,5-disulfonic acid makes it susceptible to nucleophilic attack, specific examples of nucleophilic aromatic substitution reactions on this compound are not extensively documented in the provided search results. Generally, nucleophilic aromatic substitution requires the presence of a good leaving group and is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the case of naphthalene-1,5-disulfonic acid, the sulfonate groups themselves can potentially act as leaving groups under harsh conditions, but this typically falls under hydrolysis and desulfonation pathways.

Hydrolysis and Desulfonation Pathways

Under forcing conditions, such as high temperatures and the presence of strong acids or bases, the sulfonic acid groups of naphthalene-1,5-disulfonic acid can be removed or replaced.

Formation of Dihydroxynaphthalenes (e.g., 1,5-Dihydroxynaphthalene)

The fusion of the disodium (B8443419) salt of naphthalene-1,5-disulfonic acid with a strong base, such as sodium hydroxide (B78521), at elevated temperatures leads to the formation of 1,5-dihydroxynaphthalene. wikipedia.orghimedialabs.comwikipedia.org This process involves the nucleophilic displacement of the sulfonate groups by hydroxide ions. google.comgoogle.com The reaction is typically carried out under pressure and at temperatures ranging from 270°C to 290°C. google.comgoogle.com An excess of sodium hydroxide is crucial for the reaction to proceed safely and to obtain a high-purity product. google.comgoogle.com Subsequent acidification of the reaction mixture yields 1,5-dihydroxynaphthalene. himedialabs.comwikipedia.org

| Reactant | Reagents | Product | Reaction Conditions |

| Disodium salt of naphthalene-1,5-disulfonic acid | Sodium hydroxide (excess) | 1,5-Dihydroxynaphthalene | 270-290°C, 14-20 bar pressure google.comgoogle.com |

Formation of Sulfonyl Halides from Naphthalene-1,5-disulfonic Acid

The sulfonic acid groups of naphthalene-1,5-disulfonic acid can be converted into more reactive sulfonyl halides, which serve as important intermediates for further chemical synthesis. This transformation is a key step in producing a variety of derivatives.

Naphthalene-1,5-disulfonyl chloride is a pivotal derivative synthesized from its corresponding sulfonic acid or directly from naphthalene. One established method involves treating the disodium salt of naphthalene-1,5-disulfonic acid with a chlorinating agent like phosphorus pentachloride at elevated temperatures. chemicalbook.com This reaction converts the sulfonate groups into sulfonyl chloride functionalities. The resulting naphthalene-1,5-disulfonyl chloride is a crystalline solid with a melting point of approximately 184°C. chemicalbook.com

Alternatively, naphthalene-1,5-disulfonyl chloride can be prepared via the direct chlorosulfonation of naphthalene. chemicalbook.com A specific patented process describes the reaction of naphthalene with chlorosulfonic acid in a liquid sulfur dioxide solvent. google.com This method involves the gradual addition of 4 to 8 molecular proportions of chlorosulfonic acid to 1 molecular proportion of naphthalene, yielding crystalline naphthalene-1,5-disulfonyl chloride. google.com The reaction is typically maintained at a low temperature, for instance between -10°C and 0°C, to control reactivity and improve yield. google.com

Below is a table summarizing a documented research finding for the synthesis of naphthalene-1,5-disulfonyl chloride.

Table 1: Synthesis of Naphthalene-1,5-disulfonyl Chloride from Naphthalene

| Reactants | Reagent & Solvent | Temperature | Product | Yield | Melting Point | Reference |

|---|

Other Functionalization Reactions

Beyond the formation of sulfonyl chlorides, naphthalene-1,5-disulfonic acid and its salts undergo several other functionalization reactions, leading to a diverse range of naphthalene derivatives.

Hydroxylation: Fusion of the disodium salt of naphthalene-1,5-disulfonic acid with sodium hydroxide (NaOH) at high temperatures leads to the formation of 1,5-dihydroxynaphthalene. chemicalbook.comwikipedia.org This process involves the nucleophilic substitution of the sulfonate groups by hydroxide ions. The intermediate compound, 1-hydroxynaphthalene-5-sulfonic acid, can also be isolated. chemicalbook.comwikipedia.org

Sulfonation: Further sulfonation of the disulfonated product with oleum (B3057394) can introduce an additional sulfonic acid group, yielding naphthalene-1,3,5-trisulfonic acid. chemicalbook.comwikipedia.org

Nitration: The nitration of naphthalene-1,5-disulfonic acid results in the formation of nitrodisulfonic acids. wikipedia.org These nitrated compounds are valuable precursors for the synthesis of the corresponding aminonaphthalene disulfonic acids. chemicalbook.com

Formation of Amides: When naphthalene-1,5-disulfonic acid is treated with oleum below 50°C, it can form an anhydride (B1165640). This anhydride can then react with ammonia (B1221849) to produce a mixture of naphthalene-1,5-disulfonamide and naphthalene-1-sulfonamide-5-sulfonic acid. chemicalbook.com

Bromination: The reaction of an aqueous solution of naphthalene-1,5-disulfonic acid with a bromide-bromate solution readily produces 1,5-dibromonaphthalene (B1630475) as a yellow precipitate. chemicalbook.com This reaction is so distinctive it can be used for the qualitative identification of the disulfonic acid at low concentrations. chemicalbook.com

Formation of Coordination Polymers: Naphthalene-1,5-disulfonic acid tetrahydrate can be used as a ligand in coordination chemistry. For example, it reacts with organotin compounds like [n-Bu₂SnO]n and 2,2′-bipyridine-N,N′-dioxide to form a one-dimensional coordination polymer. sigmaaldrich.comsigmaaldrich.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,5-Dibromonaphthalene |

| 1,5-Dihydroxynaphthalene |

| 1-Hydroxynaphthalene-5-sulfonic acid |

| 2,2′-bipyridine-N,N′-dioxide |

| Aminonaphthalene disulfonic acids |

| Ammonia |

| Chlorosulfonic acid |

| Liquid sulfur dioxide |

| Naphthalene |

| Naphthalene-1,3,5-trisulfonic acid |

| Naphthalene-1,5-disulfonamide |

| Naphthalene-1,5-disulfonyl chloride |

| Naphthalene-1-sulfonamide-5-sulfonic acid |

| Nitrodisulfonic acids |

| Oleum |

| Phosphorus pentachloride |

Advanced Characterization Techniques for Naphthalene 1,5 Disulfonic Acid and Its Derivatives

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD methods are employed to gain insights into the solid-state structures of naphthalene-1,5-disulfonic acid and its salts.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information. Studies on salts of naphthalene-1,5-disulfonic acid have revealed detailed insights into their crystal packing and intermolecular interactions.

For instance, the crystal structure of bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate (B1223632) tetrahydrate has been determined, showcasing a complex network of hydrogen-bonding interactions between the 8-hydroxyquinolinium cations, the naphthalene-1,5-disulfonate anions, and water molecules. nih.goviucr.org In this salt, the sulfonic acid groups are deprotonated, and the protons are transferred to the nitrogen atoms of the 8-hydroxyquinoline (B1678124) molecules. iucr.org The naphthalene (B1677914) ring system itself exhibits typical bond lengths and angles. iucr.org

Another example involves the molecular salts formed between a pyridyl bis-urea macrocycle and naphthalene-1,5-disulfonic acid. nih.gov X-ray diffraction analysis of these salts, specifically a dimethyl sulfoxide (B87167) disolvate and a monosolvate, revealed that proton transfer occurs from the sulfonic acid to the macrocycle. This transfer significantly alters the conformation of the macrocycle from a planar to a step-shaped or bowl-shaped structure. nih.gov

The crystal structures of silver(I) and zinc(II) complexes with naphthalene-1,5-disulfonate have also been elucidated. researchgate.net In the silver complex, [Ag(H₂O)₂]₂(1,5-Nds), the silver cations and naphthalene-1,5-disulfonate anions are linked by O-H···O hydrogen bonds to form a three-dimensional supramolecular assembly. researchgate.net

Table 1: Crystallographic Data for selected Naphthalene-1,5-disulfonate Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Ag(H₂O)₂]₂(1,5-Nds) researchgate.net | C₁₀H₁₀Ag₂O₁₀S₂ | Monoclinic | P2₁/n | 8.010(1) | 9.161(1) | 12.409(1) | 90 | 105.36(1) | 90 |

| (Me₄PyzH)₂(1,5-Nds) researchgate.net | C₂₆H₃₄N₄O₆S₂ | Triclinic | P1 | 9.059(1) | 9.113(1) | 9.145(1) | 90.76(1) | 94.21(1) | 114.15(1) |

| Zn(H₂O)₆ researchgate.net | C₁₀H₁₈O₁₂S₂Zn | Monoclinic | P2₁/c | 13.231(6) | 6.664(3) | 9.685(4) | 90 | 92.30(5) | 90 |

| 2(C₉H₈NO)⁺·(C₁₀H₆O₆S₂)⁻²·4H₂O nih.gov | C₂₈H₃₀N₂O₁₂S₂ | Monoclinic | P2₁/n | - | - | - | - | - | - |

Note: Specific cell parameters for the bis(8-hydroxyquinolinium) salt were not provided in the abstract.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. americanpharmaceuticalreview.com The PXRD pattern serves as a unique "fingerprint" for a given crystalline solid. americanpharmaceuticalreview.com

While specific studies on the polymorphism of pure naphthalene-1,5-disulfonic acid are not extensively detailed in the provided results, the principles of PXRD are well-established for such investigations. americanpharmaceuticalreview.comresearchgate.net For instance, variable temperature PXRD can be used to identify phase transitions as a material is heated or cooled. americanpharmaceuticalreview.com The appearance of a new PXRD pattern at a different temperature would indicate a polymorphic transformation. americanpharmaceuticalreview.com

Research on complexes of naphthalenesulfonic acids with 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) has utilized PXRD to characterize the resulting products. researchgate.net These studies demonstrate the utility of PXRD in confirming the formation of new crystalline phases and in refining their unit cell parameters. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

The FTIR spectrum of naphthalene-1,5-disulfonic acid, typically recorded using a KBr wafer, displays characteristic absorption bands. nih.gov While specific frequencies from the search results are for derivatives or related compounds, general features for sulfonic acids include S=O stretching and C-S stretching vibrations. researchgate.net

Raman spectroscopy offers complementary information. The FT-Raman spectrum of naphthalene-1,5-disulfonic acid has been recorded and is available in spectral databases. nih.gov Experimental and computational studies on related molecules like 1,5-dinitronaphthalene (B40199) have shown that combining FTIR and FT-Raman data with density functional theory (DFT) calculations can lead to a detailed assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are used to characterize naphthalene-1,5-disulfonic acid and its salts.

The ¹H NMR spectrum of disodium (B8443419) 1,5-naphthalenedisulfonate in DMSO-d₆ shows distinct signals for the aromatic protons. chemicalbook.com Due to the symmetry of the 1,5-substitution pattern, the spectrum is relatively simple.

Table 2: ¹H NMR Chemical Shifts for Disodium 1,5-Naphthalenedisulfonate in DMSO-d₆ chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

| A | 8.886 |

| B | 7.979 |

| C | 7.458 |

The ¹³C NMR spectrum of naphthalene-1,5-disulfonic acid provides information on the carbon framework of the molecule. chemicalbook.comnih.gov Spectral data is available in various chemical databases and can be used to confirm the structure and purity of the compound. chemicalbook.comnih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

The electron ionization (EI) mass spectrum of naphthalene-1,5-disulfonic acid shows a molecular ion peak corresponding to its molecular weight of 288.3 g/mol . nih.gov The fragmentation pattern provides clues about the structure. For instance, the loss of SO₃ is a common fragmentation pathway for sulfonic acids.

More advanced techniques like electrospray ionization (ESI) are also employed, particularly for the analysis of its salts. massbank.eu High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in confirming the elemental formula. massbank.eu

Thermal Analysis (Thermogravimetric Analysis - TGA) for Stability Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of compounds.

Naphthalene-1,5-disulfonic acid typically crystallizes as a tetrahydrate. wikipedia.orgchemicalbook.com TGA can be used to determine the temperature at which this water of hydration is lost. Dehydration of the tetrahydrate is reported to occur around 125 °C. chemicalbook.com The anhydrous acid has a melting point in the range of 240–245 °C. chemicalbook.com

Studies on the thermal stability of various naphthalene disulfonate isomers under hydrothermal conditions have shown that the 1,5-isomer is the least stable, readily transforming to 1-naphthalenesulfonate at temperatures of 200 °C and above. wgtn.ac.nz At temperatures exceeding 300 °C, these compounds can disproportionate to form naphthalene and naphthol isomers. wgtn.ac.nz The stability of naphthalene sulfonates is influenced by factors such as temperature, pH, and the presence of dissolved salts. wgtn.ac.nz

Computational and Theoretical Investigations of Naphthalene 1,5 Disulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of Naphthalene-1,5-disulfonic acid, which in turn govern its reactivity. These calculations solve the Schrödinger equation for the molecule, providing information about molecular orbitals, electron distribution, and energies associated with different molecular states.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. DFT calculations can predict sites within a molecule that are susceptible to electrophilic or nucleophilic attack by analyzing various reactivity descriptors. For naphthalene (B1677914) and its derivatives, DFT studies have been instrumental in understanding their chemical behavior. nih.gov

In the case of Naphthalene-1,5-disulfonic acid, the naphthalene core is an electron-rich aromatic system, while the sulfonic acid groups are strongly electron-withdrawing. A DFT analysis would likely reveal that the electron density is significantly polarized. The sulfonic acid groups, due to the high electronegativity of the oxygen and sulfur atoms, would draw electron density away from the naphthalene ring. This would make the hydrogen atoms of the sulfonic acid groups highly acidic and the sulfur atoms potential electrophilic centers. Conversely, the naphthalene ring, although deactivated by the sulfonate groups, would still possess regions of higher electron density, making it susceptible to further electrophilic substitution, albeit under harsher conditions than naphthalene itself.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. nih.gov While specific DFT studies on the reactivity sites of Naphthalene-1,5-disulfonic acid are not abundant in the literature, the principles can be extrapolated from studies on related compounds. nih.govresearchgate.net

Table 1: Predicted Reactivity Descriptors from Conceptual DFT (Note: This table is illustrative and based on general principles of DFT applied to sulfonated aromatic compounds, as specific values for Naphthalene-1,5-disulfonic acid are not readily available in the cited literature.)

| Descriptor | Predicted Value/Trend | Implication for Reactivity |

| Chemical Potential (μ) | Negative | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | High | Suggests high stability and low reactivity due to a large HOMO-LUMO gap. |

| Electronegativity (χ) | High | Reflects the strong electron-withdrawing nature of the sulfonate groups. |

| Fukui Functions (f(r)) | Localized on specific atoms | Identifies the most probable sites for electrophilic, nucleophilic, and radical attack. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.edunih.gov The energies and spatial distributions of these orbitals are crucial in predicting the feasibility and regioselectivity of a reaction.

For Naphthalene-1,5-disulfonic acid, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring system. The LUMO is also anticipated to be a π*-antibonding orbital of the naphthalene core. The sulfonic acid groups, being electron-withdrawing, would lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. This would result in a larger HOMO-LUMO energy gap, consistent with the expected higher stability and lower reactivity of the compound. researchgate.net

The specific locations of the HOMO and LUMO lobes can predict reaction pathways. For instance, in an electrophilic attack, the electrophile will preferentially interact with the sites on the naphthalene ring where the HOMO has the largest electron density. In a nucleophilic reaction, the nucleophile will target the positions where the LUMO is localized. FMO analysis of related sulfur-bridged naphthalene dimers has shown the significant role of sulfur's atomic orbitals in the frontier orbitals, which can influence photophysical properties. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Naphthalene-1,5-disulfonic acid, MD simulations can provide detailed insights into its behavior in aqueous solutions, including hydration, aggregation, and interactions with other solutes or surfaces.

While specific MD studies on Naphthalene-1,5-disulfonic acid are not widely published, research on other sulfonated aromatic compounds, such as sodium cumene (B47948) sulfonate and sulfonated polymers, offers a framework for understanding its solution behavior. nih.govaip.orgnih.gov These studies reveal that the sulfonate groups are strongly hydrated, forming hydrogen bonds with surrounding water molecules. The naphthalene backbone, being hydrophobic, would tend to avoid contact with water.

At higher concentrations, MD simulations could predict the self-assembly or aggregation of Naphthalene-1,5-disulfonic acid molecules. This aggregation would be driven by hydrophobic interactions between the naphthalene rings, while the hydrophilic sulfonate groups would remain exposed to the aqueous environment. nih.gov MD simulations can also be employed to study the interactions of Naphthalene-1,5-disulfonic acid with surfaces or within complex matrices, which is relevant for its applications in various industrial processes. aip.org

Theoretical Studies on Degradation Mechanisms

Theoretical studies are crucial for elucidating the complex mechanisms of chemical degradation. For persistent organic pollutants like Naphthalene-1,5-disulfonic acid, computational methods can help predict degradation pathways and the formation of byproducts.

Ozonation is an advanced oxidation process used for the degradation of organic pollutants in water. The reaction between ozone and Naphthalene-1,5-disulfonic acid is complex and can proceed through different pathways. Electron density analysis, derived from quantum chemical calculations, can provide a detailed picture of the electronic distribution within the Naphthalene-1,5-disulfonic acid molecule, highlighting electron-rich regions that are susceptible to attack by the electrophilic ozone molecule.

The naphthalene ring system is electron-rich and would be the primary site of ozone attack. The reaction is expected to lead to the cleavage of the aromatic rings. Experimental studies have shown that the ozonation of Naphthalene-1,5-disulfonic acid leads to the formation of smaller organic acids. While direct computational studies detailing the electron density analysis of this specific reaction are limited, the general mechanism involves the electrophilic addition of ozone to the π-system of the naphthalene ring, followed by a series of reactions that ultimately break the aromatic structure.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, such as NMR chemical shifts, and UV-Vis and fluorescence spectra. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of compounds.

For Naphthalene-1,5-disulfonic acid, computational prediction of its 1H and 13C NMR spectra can be performed using DFT methods. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. chemicalbook.comchemicalbook.com

Table 2: Experimental and Predicted 1H NMR Chemical Shifts for Disodium (B8443419) 1,5-naphthalenedisulfonate in DMSO-d6 (Source: Experimental data from ChemicalBook. chemicalbook.com Predicted values would be obtained from computational software and are illustrative here.)

| Position | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) |

| H-A | 8.886 | (Value) |

| H-B | 7.979 | (Value) |

| H-C | 7.458 | (Value) |

The prediction of UV-Vis and fluorescence spectra can be achieved using time-dependent DFT (TD-DFT) or other excited-state computational methods. Naphthalene and its derivatives are known for their characteristic absorption and fluorescence properties. mdpi.comnih.gov Naphthalene-1,5-disulfonic acid itself is a fluorescent compound. wikipedia.org Computational studies can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions, providing a deeper understanding of the photophysical processes involved. researchgate.net

Coordination Chemistry and Supramolecular Assemblies Involving Naphthalene 1,5 Disulfonic Acid

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Naphthalene-1,5-disulfonate (B1223632) Ligands

The naphthalene-1,5-disulfonate anion (NDS) is a well-utilized ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netglobethesis.com These materials are constructed by linking metal ions or clusters with organic ligands to create extended crystalline networks. The choice of the NDS ligand is driven by its rigidity and the versatile coordination capability of its sulfonate groups, which can bind to metal centers to form stable, multidimensional architectures. researchgate.nettandfonline.com These frameworks often exhibit interesting properties, such as photoluminescence and potential for nonlinear optics. researchgate.netrsc.org

The synthesis of coordination polymers based on naphthalene-1,5-disulfonate typically involves the reaction of a metal salt with the disulfonic acid or its salt form under various conditions. researchgate.netresearchgate.net Common methods include solvothermal reactions and slow evaporation from a solution. globethesis.comnih.gov For instance, a lead-based MOF, [Pb(1,5-nds)(H2O)3]n, was successfully synthesized using a single gel diffusion technique at ambient temperature. researchgate.net In other examples, cadmium(II) coordination polymers were constructed using 5,7-disulfonate-1,4-naphthalenedicarboxylate, a derivative of NDS, in conjunction with N-containing auxiliary ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine. tandfonline.comtandfonline.com

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [Ag(H₂O)₂]₂(1,5-Nds) | Monoclinic | P2₁/n | 3D supramolecular assembly via O-H⋯O hydrogen bonds | researchgate.net |

| Zn(H₂O)₆ | Monoclinic | P2₁/c | 3D framework via O-H⋯O hydrogen bonds | researchgate.netiucr.org |

| [Pb(1,5-nds)(H₂O)₃]n | Not specified | Not specified | 1D channels formed by Pb₂S₂O₄ rings | researchgate.net |

| {[Cd₂(DSNPDC)(phen)(H₂O)₄]·2.5H₂O}n | Not specified | Not specified | 2D layered structure | tandfonline.com |

| {[Cd₂(DSNPDC)(phen)₂(H₂O)₄]·3H₂O}n | Not specified | Not specified | 1D chains from dinuclear [Cd₂(COO)₂] units | tandfonline.comtandfonline.com |

Naphthalene-1,5-disulfonic acid acts as a bifunctional or ditopic ligand, meaning it has two distinct functional groups capable of coordinating to metal centers. researchgate.nettandfonline.com The two sulfonate groups, separated by the rigid naphthalene (B1677914) spacer, can bridge two different metal ions, facilitating the extension of the structure into one, two, or three dimensions. tandfonline.com While sulfonic acids are generally considered weaker coordinating ligands than carboxylic acids, their ability to deprotonate easily and form stable interactions makes them valuable in crystal engineering. researchgate.net In many reported structures, the sulfonate groups of the NDS anion are deprotonated and coordinate to metal ions directly or, more commonly, interact with coordinated water molecules through hydrogen bonds. researchgate.net This versatility allows for the creation of diverse architectures, from simple 1D chains to complex 3D frameworks. researchgate.nettandfonline.com

Formation of Organic Salts and Cocrystals with Naphthalene-1,5-disulfonic Acid

Beyond coordination with metal ions, naphthalene-1,5-disulfonic acid readily forms organic salts and cocrystals with various organic bases. acs.orgnih.gov This occurs through a proton-transfer reaction from the acidic sulfonic acid groups to a basic site on the organic molecule, typically a nitrogen atom in an amine or a heterocyclic compound. nih.govnih.gov The resulting ionic species, a naphthalene-1,5-disulfonate dianion and a protonated organic cation, then self-assemble into crystalline solids stabilized by strong electrostatic and hydrogen-bonding interactions. acs.orgiucr.org These assemblies are of significant interest in supramolecular chemistry for their predictable interaction patterns and tunable properties. acs.orgscilit.com

The assembly of organic salts of naphthalene-1,5-disulfonate is governed by the formation of reliable non-covalent interactions known as supramolecular synthons. acs.orgtaylorfrancis.com The sulfonate group (–SO₃⁻) is an excellent hydrogen bond acceptor, while the protonated amine group (–NH₃⁺) is an excellent hydrogen bond donor. The interaction between these two groups forms a robust charge-assisted hydrogen bond, which is a key synthon in directing the crystal packing. acs.org

For example, in salts formed with triphenylmethylamine, the –NH₃⁺ cations and NDS²⁻ anions are linked by these hydrogen bonds. acs.org Similarly, in the salt formed with 8-hydroxyquinoline (B1678124), classical O—H⋯O and N—H⋯O hydrogen bonds involving the cations, anions, and water molecules of crystallization create a complex, tri-periodic network. nih.goviucr.orgiucr.org The sulfonate group's ability to accept up to six hydrogen bonds makes it a powerful component for building intricate and stable hydrogen-bonded systems. nih.goviucr.org These networks can adopt various motifs, such as chains, sheets, or more complex three-dimensional architectures, depending on the nature of the organic cation and the presence of solvent molecules. researchgate.netacs.org

Structural analysis showed that the nature of the solvent molecules directly influenced the hydrogen-bonding modes of the sulfonate and ammonium (B1175870) groups, leading to diverse architectures ranging from lamellar structures to pillared layered networks. acs.org In another example, molecular salts formed between a pyridyl bis-urea macrocycle and naphthalene-1,5-disulfonic acid yielded two different salt cocrystal solvates when crystallized from dimethyl sulfoxide-acetonitrile solutions at different temperatures. nih.gov This temperature-induced pseudopolymorphism highlights the sensitivity of the supramolecular assembly to the crystallization conditions, where the solvent plays a crucial role in determining the final solid-state form. nih.govnih.gov

Host-Guest Chemistry and Inclusion Compounds

The supramolecular structures formed from naphthalene-1,5-disulfonic acid can exhibit host-guest properties. acs.orgthno.org The formation of porous hydrogen-bonding organic frameworks or coordination polymers can create channels or cavities within the crystal lattice. acs.orgresearchgate.net These voids are often occupied by the solvent molecules used during crystallization, which are considered "guest" molecules within the "host" framework. acs.org

For instance, in several organic salts of NDS and triphenylmethylamine, the packing of the primary ions results in wide interlayer spaces or channels that are filled with guest solvent molecules like methanol, ethanol, or dimethylformamide. acs.org The structure of a salt hydrate, 2H₅O₂⁺·C₁₀H₆O₆S₂²⁻, shows diaquahydrogen(1+) cations and NDS anions forming a three-dimensional network that encapsulates water molecules. researchgate.net The ability to form such inclusion compounds, where the host framework can potentially be tailored to include specific guest molecules, is a significant area of interest in supramolecular chemistry and materials science. thno.org

Luminescent Properties of Naphthalene-1,5-disulfonate-Based Assemblies

The luminescent properties of these materials stem from the organic linker (the chromophore), the metal center, or a combination of both, often involving energy transfer processes. nih.gov The diversity in the structure of assemblies based on 1,5-NDS allows for the fine-tuning of their emission characteristics.

Detailed research into supramolecular assemblies of 1,5-NDS with different cations has revealed significant variations in their photoluminescence. For instance, a study comparing silver, tetramethylpyrazinium (Me₄PyzH⁺), and zinc-based assemblies of 1,5-NDS demonstrated a dramatic difference in emission intensity. researchgate.net While all compounds were photoluminescent, the assembly containing hexaaquazinc(II) cations, Zn(H₂O)₆, exhibited an emission intensity nearly 100 times higher than that of either [Ag(H₂O)₂]₂(1,5-Nds) or (Me₄PyzH)₂(1,5-Nds). researchgate.net This enhancement highlights the critical role of the metal center and its coordination sphere in influencing the radiative decay pathways of the excited state.

Similarly, the nature of the organic cation in salts formed with naphthalene-1,5-disulfonic acid can influence the luminescent output. Studies on salts assembled with various aliphatic and aromatic diamines have shown that those containing aliphatic diamines tend to have stronger emission intensities. acs.org This suggests that the structure and electronic properties of the counter-ion play a crucial part in modulating the fluorescence of the 1,5-NDS anion within the crystal lattice.

The table below summarizes the luminescent properties of selected naphthalene-1,5-disulfonate-based assemblies, illustrating the impact of the constituent components on the emission characteristics.

| Compound/Assembly | Excitation Maxima (λex) | Emission Maxima (λem) | Relative Emission Intensity |

|---|---|---|---|

| 1,5-Naphthalenedisulfonate Anion | ~225 nm researchgate.net | ~338 nm researchgate.net | Reference |

| [Ag(H₂O)₂]₂(1,5-Nds) | Not specified | Not specified | Low researchgate.net |

| (Me₄PyzH)₂(1,5-Nds) | Not specified | Not specified | Low researchgate.net |

| Zn(H₂O)₆ | Not specified | Not specified | ~100x higher than Ag or Me₄PyzH complexes researchgate.net |

Environmental Fate and Advanced Degradation Processes of Naphthalene 1,5 Disulfonic Acid

Environmental Persistence and Biodegradability Studies

Naphthalene-1,5-disulfonic acid (1,5-NDSA) is known for its high stability and poor biodegradability, leading to its accumulation in various environmental compartments. researchgate.netnih.gov

Resistance to Biological Treatment in Aqueous Systems

Conventional biological wastewater treatment processes have proven ineffective in removing 1,5-NDSA. researchgate.net Studies have shown that this compound is not significantly degraded in membrane bioreactors, which are considered an advanced biological treatment method. researchgate.net The high water solubility conferred by the sulfonic acid groups, combined with the stable aromatic structure of naphthalene (B1677914), contributes to its recalcitrance. researchgate.net While some Pseudomonas species have been shown to metabolize naphthalene sulfonates, the degradation pathways are complex and often incomplete, with the potential for the formation of persistent intermediate products. nih.gov Specifically, 1,5-NDSA is considered the most persistent among the naphthalene sulfonates. researchgate.nettandfonline.com

Occurrence in Surface Waters and Bank Filtrate

Due to its resistance to degradation, 1,5-NDSA is regularly detected in surface waters and bank filtrate. researchgate.net Its presence in these environments is a direct consequence of its discharge from industrial and municipal wastewater treatment plants that are not equipped to handle such persistent compounds.

Advanced Oxidation Processes (AOPs) for Naphthalene-1,5-disulfonic Acid Decomposition

To address the challenge of removing 1,5-NDSA from water, researchers have investigated various Advanced Oxidation Processes (AOPs). These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to break down the resilient structure of the molecule.

Ozonation Studies: Kinetics and Reaction Mechanisms

Ozonation has been studied as a potential method for the degradation of 1,5-NDSA. The reaction between ozone and 1,5-NDSA can occur through a direct reaction with molecular ozone or an indirect reaction with hydroxyl radicals formed from ozone decomposition. tandfonline.comnih.gov The rate of the direct reaction is relatively low, with a reported second-order kinetic constant of 41 M⁻¹s⁻¹. tandfonline.comnih.goviwaponline.com

The reaction between ozone and naphthalene sulfonic acids is believed to proceed via a 1,3-dipolar cycloaddition, initially attacking the double bonds with the highest electron density in the aromatic rings. researchgate.net Oxidation by-products identified during the ozonation of 1,5-NDSA include C4 compounds like maleic and fumaric acids, C2 compounds like oxalic acid, and C1 compounds like formic acid, along with sulfate (B86663) ions. nih.goviwaponline.com

Electron Beam Irradiation for Mineralization

Electron beam irradiation is another AOP that has shown significant promise for the decomposition of 1,5-NDSA. This technology utilizes high-energy electrons to generate a variety of reactive species in water, primarily hydroxyl radicals, which are highly effective in degrading organic pollutants. researchgate.nettandfonline.com Studies have demonstrated that electron beam irradiation can effectively mineralize the organic carbon in aqueous solutions of 1,5-NDSA. researchgate.nettandfonline.com

Research has shown that this method is more efficient for mineralization compared to ozonation alone. tandfonline.com For example, in a study comparing different AOPs, single electron beam irradiation was the most effective process for the mineralization of organic carbon in an aqueous solution of 1,5-NDSA. researchgate.nettandfonline.com Applying electron beam irradiation with a dose of 2 kGy to a real wastewater effluent was sufficient to reduce the concentrations of all naphthalene sulfonic acids by approximately two orders of magnitude. researchgate.nettandfonline.com

Combined Oxidation Processes

The combination of different AOPs has also been explored to enhance the degradation of 1,5-NDSA. A combined ozonation and electron beam irradiation process was investigated to potentially increase the yield of hydroxyl radicals and improve decomposition efficiency. researchgate.nettandfonline.com

While the combined process did lead to a doubling of the hydroxyl radical yield and a corresponding reduction in the radiation dose required for the total decomposition of 1,5-NDSA compared to electron beam irradiation alone, it was found to be less effective for mineralization than the single electron beam process. tandfonline.com This suggests that while the initial degradation of the parent compound is accelerated, the subsequent breakdown of intermediate products may be less efficient in the combined system. tandfonline.com Another combined process, UV photolysis in the presence of hydrogen peroxide (H₂O₂), has also been shown to be effective in degrading 1,5-NDSA, converting it into more biodegradable and non-toxic species. nih.gov

Data Tables

Table 1: Ozonation of Naphthalene-1,5-disulfonic Acid

| Parameter | Value | Reference |

|---|---|---|

| Direct Reaction Rate Constant (k) | 41 M⁻¹s⁻¹ | tandfonline.comnih.goviwaponline.com |

| pH for Enhanced Mineralization | Higher pH values | tandfonline.comresearchgate.net |

| Identified By-products | Maleic acid, fumaric acid, oxalic acid, formic acid, sulfate | nih.goviwaponline.com |

Table 2: Degradation of Naphthalene-1,5-disulfonic Acid by Advanced Oxidation Processes

| Process | Initial 1,5-NDSA Concentration (mg/L) | Ozone Dose (mg/L) | Radiation Dose (kGy) | Decomposition (%) | DOC Reduction (%) | BOD Formation |

|---|---|---|---|---|---|---|

| Ozonation (pH 7.5) | 30 | 55 | - | ~99 | - | Not indicated |

| Electron Beam Irradiation | 28 | - | 10 | - | - | Not indicated |

| Combined Ozone/Electron Beam | 28 | 48 | 5 | Total | - | Not indicated |

Data sourced from a study by Gehringer et al. (2006) researchgate.nettandfonline.com

Identification and Characterization of Degradation Intermediates

The degradation of Naphthalene-1,5-disulfonic acid can proceed through various pathways, yielding a range of intermediate products depending on the degradation method employed. Research into its thermal, microbial, and advanced oxidative degradation has identified several key intermediates.

Under thermal degradation conditions, particularly at temperatures of 350°C and above in the presence of near-neutral geothermal fluid, Naphthalene-1,5-disulfonic acid breaks down into primary products through desulfonation and nucleophilic substitution mechanisms. researchgate.net The identified intermediates include 1-naphthalenesulfonate, 1-naphthol, 2-naphthol, and naphthalene. researchgate.net The proposed pathway suggests an initial breakdown to 1-naphthalenesulfonate, which then further degrades to either naphthalene or the naphthol isomers. researchgate.net

In the context of microbial degradation, while Naphthalene-1,5-disulfonic acid itself is known for its resistance to biodegradation, studies on similar naphthalene disulfonic acids offer insights into potential metabolic pathways. frontiersin.orgnih.gov For some isomers, microbial consortia can initiate degradation through regioselective dihydroxylation of the aromatic ring, leading to the elimination of a sulfite (B76179) group. frontiersin.orgnih.gov This is often followed by a second desulfonation during the hydroxylation of an intermediate like 5-sulfosalicylic acid, which is then channeled into the gentisate pathway for further breakdown. frontiersin.orgnih.gov

The table below summarizes the identified degradation intermediates of Naphthalene-1,5-disulfonic Acid from different degradation processes.

| Degradation Process | Intermediate Compound | Characterization Method | Reference |

| Thermal Degradation | 1-Naphthalenesulfonate | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Thermal Degradation | 1-Naphthol | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Thermal Degradation | 2-Naphthol | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Thermal Degradation | Naphthalene | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Ozonation | Highly oxidized organic acids | Not specified in detail | rsc.org |

| Ozonation | Sulfate ions | Not specified in detail | rsc.org |

Stoichiometry and Efficiency of Oxidative Decomposition

The efficiency and stoichiometry of the oxidative decomposition of Naphthalene-1,5-disulfonic acid are highly dependent on the specific advanced oxidation process (AOP) employed. Several studies have quantified the effectiveness of methods such as ozonation, electron beam irradiation, and microwave-assisted oxidation.

Electron beam irradiation has been shown to be a highly effective method for the mineralization of Naphthalene-1,5-disulfonic acid. tandfonline.comresearchgate.net In one study, a radiation dose of 10 kGy led to the decomposition of approximately 96% of the parent compound and resulted in about 83% mineralization of the initially present organic carbon. tandfonline.com This process was found to be the most efficient for mineralization among the tested AOPs, which also included ozonation and a combined ozone/electron beam process. tandfonline.com

The combination of AOPs, such as ozone with electron beam irradiation, does not necessarily lead to a synergistic increase in mineralization efficiency. For example, while a combined process could achieve total decomposition of the parent compound, the corresponding reduction in dissolved organic carbon (DOC) was found to be lower (around 60%) compared to single electron beam irradiation (83%). tandfonline.com

Microwave-assisted oxidation in the presence of hydrogen peroxide (H2O2) has also been investigated. Degradation factors of approximately 70% were achieved after about 20 minutes of irradiation when the ratio of [H2O2] to [Naphthalene-1,5-disulfonic acid] was 10. nih.gov This process was found to be more favorable under acidic conditions and follows pseudo-first-order kinetics. nih.gov

The following table provides a comparative overview of the efficiency of different oxidative decomposition methods for Naphthalene-1,5-disulfonic Acid.

| Oxidation Method | Conditions | Decomposition Efficiency | Mineralization Efficiency (DOC Reduction) | Reference |

| Ozonation | pH 7.5, 55 mg/L Ozone | 99% | ~65% | tandfonline.com |

| Electron Beam Irradiation | 10 kGy radiation dose | ~96% | ~83% | tandfonline.com |

| Combined Ozone/Electron Beam | 5 kGy + 48 mg/L O3 | Total decomposition | ~60% | tandfonline.com |

| Microwave-assisted Oxidation | [H2O2]/[NDSA] = 10, ~20 min irradiation | ~70% | Not Reported | nih.gov |

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Chemical Intermediate in Complex Organic Synthesis

Naphthalene-1,5-disulfonic acid and its disodium (B8443419) salt are important intermediates in the production of various organic compounds, including dyes and polyurethanes. google.com The derivatization of this acid allows for the synthesis of more complex molecules. For instance, nitration of naphthalene-1,5-disulfonic acid leads to the formation of nitrodisulfonic acids, which are precursors to amino derivatives. wikipedia.org Fusion of the acid with sodium hydroxide (B78521) yields 1,5-dihydroxynaphthalene, with 1-hydroxynaphthalene-5-sulfonic acid as a useful intermediate in this hydrolysis process. wikipedia.org

Azo dyes, which constitute a significant class of industrial colorants, are synthesized through the coupling of a diazonium salt with a coupling agent. cuhk.edu.hk Naphthalene-1,5-disulfonic acid serves as a crucial precursor in the synthesis of certain azo dyes and pigments. pmci.innih.gov Its derivatives, such as aminonaphthalene disulfonic acids, are key components in these syntheses. chemicalbook.com For example, 2-amino-1,5-naphthalenedisulfonic acid is used as a diazo component which is then coupled with other compounds to form the final dye molecule. google.com The presence of sulfonate groups often enhances the water solubility of the resulting dyes. cuhk.edu.hk The disodium salt of naphthalene-1,5-disulfonic acid is a key intermediate for producing these dyes. google.com

The general process for creating azo dyes involves diazotization of an aromatic amine, followed by a coupling reaction. unb.cabiotechjournal.in The specific structure of the naphthalene-based precursor influences the color and properties of the final dye. researchgate.net

Naphthalene-1,5-disulfonic acid is also utilized as an intermediate in the synthesis of phthalocyanines. pmci.in Phthalocyanines are large, aromatic macrocyclic compounds that are used as pigments and catalysts. pmci.in

Polymer Chemistry and Functional Polymer Development

The unique structure of naphthalene-1,5-disulfonic acid makes it a valuable monomer or additive in the development of functional polymers.

Naphthalene (B1677914) disulfonic acids are useful intermediates for producing naphthalene diols, which are then used in forming condensation polymers. google.com Sulfonated polymers, which are polymers containing sulfonate groups, are widely used for applications such as ion exchange membranes and water retention materials. The incorporation of sulfonated naphthalene moieties, derived from compounds like naphthalene-1,5-disulfonic acid, into polymer backbones can enhance properties like proton conductivity and water stability, which are crucial for applications like fuel cell membranes. researchgate.net The sulfonic acid groups provide sites for ion exchange and contribute to the hydrophilic nature of the polymer, thereby affecting its water absorption and retention capabilities. researchgate.net

Catalysis and Reagent Development

Naphthalene-1,5-disulfonic acid and its derivatives have found applications in the field of catalysis and as specialized reagents. The disodium salt of naphthalene-1,5-disulfonic acid is noted as an important intermediate for various chemical productions. google.com The acid itself can act as a catalyst in certain reactions, and its properties can be tuned by derivatization. nih.gov For instance, its disodium salt is sometimes used as a divalent counterion for forming salts of basic drug compounds. wikipedia.org

Development of Sensing Materials

The fluorescent properties of naphthalene-1,5-disulfonic acid make it a candidate for the development of chemical sensors. wikipedia.org A notable application is the use of its disodium salt to calibrate underwater oil sensors. google.com This method relies on the fluorescent properties of the salt, which can be correlated to the concentration of petroleum standard substances. google.com This provides a safer and more efficient alternative to using actual petroleum standards for calibration. google.com The compound's interaction with other molecules can lead to changes in its fluorescence, a principle that can be harnessed for detecting various analytes. researchgate.net

Utilization in Analytical Chemistry as a Chelating or Complexing Agent

There is currently a lack of specific, detailed research findings on the utilization of Naphthalene-1,5-disulfinic Acid as a chelating or complexing agent in the field of analytical chemistry.

Interactions with Biological Systems Non Clinical Research

Enzyme Inhibition Studies

Research into the enzyme inhibitory activities of naphthalene (B1677914) disulfonic acid derivatives has revealed potential applications in modulating cellular pathways. Notably, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs were designed and evaluated as inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). nih.gov This interaction is a key target for addressing oxidative stress-related inflammatory diseases.

The inhibitory activities were assessed using a fluorescence polarization (FP) assay, with more potent compounds further evaluated by a time-resolved fluorescence energy transfer (TR-FRET) assay. nih.gov The results indicated that the sulfonamide functional groups directly linked to the naphthalene moiety are crucial for inhibitory activity. nih.gov Certain analogs demonstrated significant potency, with IC50 values in the nanomolar range, and were shown to stimulate the cellular Nrf2 signaling pathway. nih.gov Specifically, they activated the antioxidant response element (ARE)-controlled expression of Nrf2 target genes and proteins. nih.gov

Protein Interaction Research

The interaction of naphthalene disulfonic acid derivatives with proteins has been extensively studied, particularly using bis-ANS as a fluorescent probe to investigate hydrophobic sites on proteins. A significant body of research has focused on the interaction of bis-ANS with α-crystallin, a major protein in the eye lens that also functions as a molecular chaperone.

Equilibrium binding and Scatchard analysis estimated approximately one binding site per subunit of α-crystallin for bis-ANS at 25°C, with a dissociation constant (Kd) of 1.1 μM. nih.gov Fluorescence titration yielded a similar dissociation constant of 0.95 μM. nih.gov The binding of bis-ANS to α-crystallin is influenced by environmental factors; for instance, heat treatment at 60°C or exposure to 2-3 M urea (B33335) nearly doubled the number of bis-ANS binding sites, indicating conformational changes in the protein that expose more hydrophobic regions. nih.gov

Further research has identified the specific binding sequences of bis-ANS on α-crystallin. nih.gov Photolysis of the bis-ANS-α-crystallin complex led to the incorporation of the probe into both the αA- and αB-subunits. nih.gov The identified binding regions in αA-crystallin were the sequences QSLFR and HFSPEDLTVK, while in the αB-crystallin, the binding sites were located at the DRFSVNLNVK and VLGDVIEVHGK sequences. nih.gov Notably, some of these binding sequences are also involved in the chaperone-like activity of α-crystallin. nih.gov The binding of bis-ANS was found to reduce the chaperone-like activity of the protein, and prior binding of a denatured protein to α-crystallin decreased the photoincorporation of bis-ANS. nih.govnih.gov

The interaction of 8-anilino-1-naphthalene sulfonate (ANS), another related probe, with Toxoplasma gondii Ferredoxin-NADP(+) reductase (TgFNR) has also been investigated. ANS was found to interact with TgFNR through both electrostatic and hydrophobic interactions, inducing a partial unfolding of the enzyme and exposing buried hydrophobic patches. researchgate.net

Role in Pharmaceutical Formulations and Drug Delivery Systems Research

Naphthalene disulfonic acid derivatives have found utility in pharmaceutical formulations, primarily as counterions and as components of novel solvent systems. The disodium (B8443419) salt of naphthalene-1,5-disulfonic acid is sometimes used as a divalent counterion to form salts with basic drug compounds. wikipedia.org This offers an alternative to more common salts like mesylates or tosylates. wikipedia.org

In the broader context of drug delivery, solvents play a critical role. nih.gov While not directly involving naphthalene-1,5-disulfinic acid, the principles of using specialized solvents are relevant. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond acceptors and donors, are being explored as green solvents for drug delivery systems. nih.gov These solvents can solubilize poorly water-soluble drugs and are being investigated for use in transdermal delivery and the synthesis of drug carriers. nih.gov

Biochemical Probes and Reagents

The fluorescent properties of naphthalene disulfonic acid derivatives make them valuable as biochemical probes and reagents. As detailed in the Protein Interaction Research section, bis-ANS is a widely used fluorescent probe to study the hydrophobic surfaces of proteins and their conformational changes. nih.govnih.gov

In a different application, the disodium salt of naphthalene-1,5-disulfonic acid has been proposed as a standard for calibrating underwater oil sensors. google.com This chemical reagent is easily soluble in water and exhibits a fluorescence effect at an excitation wavelength of 254 nm and an emission wavelength of 360 nm, which is comparable to that of petroleum standard substances. google.com Using this salt instead of petroleum standards can shorten the experimental time and reduce the exposure of researchers to hazardous materials. google.com

Furthermore, Armstrong's acid (naphthalene-1,5-disulfonic acid) itself is a fluorescent organic compound. wikipedia.org Its chemical properties, such as being a strong acid and its ability to undergo reactions like nitration to form precursors for amino derivatives, highlight its versatility as a reagent in chemical synthesis. wikipedia.org

Comparative Studies with Naphthalene Sulfonic Acid Isomers and Analogues

Structural Isomerism and Positional Effects on Reactivity

The positions of the sulfonic acid groups on the naphthalene (B1677914) ring significantly influence the reactivity of naphthalenedisulfonic acid isomers. This is due to steric and electronic effects that arise from the specific arrangement of the bulky sulfonate groups.

The reactivity of the α-positions (1, 4, 5, 8) of naphthalene is generally higher than the β-positions (2, 3, 6, 7). However, the introduction of a sulfonic acid group, which is deactivating, affects subsequent reactions. In 1,5-naphthalenedisulfonic acid, both sulfonic acid groups are in α-positions. This arrangement leads to steric hindrance, particularly affecting reactions at adjacent positions. For instance, further sulfonation of 1,5-naphthalenedisulfonic acid yields naphthalene-1,3,5-trisulfonic acid. chemicalbook.com

In contrast, isomers like 1,6-naphthalenedisulfonic acid have one α- and one β-sulfonic acid group, leading to a different pattern of reactivity. The reactivity of various positions in naphthalenesulfonic acids is also influenced by the reaction conditions. For example, nitration of 1,5-naphthalenedisulfonic acid leads to 1- and 2-nitronaphthalene-4,8-disulfonic acids, which are precursors for corresponding amino derivatives. chemicalbook.com

The stability of the isomers also plays a crucial role. The 2,6- and 2,7-isomers are thermodynamically more stable than the 1,5- and 1,6-isomers due to reduced steric strain. This thermodynamic stability often dictates the product distribution in reactions carried out at higher temperatures where equilibrium can be established. wordpress.comquora.com

A comparison of partial rate factors for sulfonation shows that the reactivity of the 1-position in naphthalene is higher than the 2-position. However, this reactivity decreases with increasing sulfuric acid concentration. researchgate.net The presence of a sulfonic acid group deactivates the ring towards further electrophilic substitution, but the effect is not uniform across all positions.

Comparison of Sulfonation Patterns (e.g., 1,5- vs. 1,6- or 2,6-Naphthalenedisulfonic Acid)

The sulfonation of naphthalene can lead to various disulfonic acid isomers, with the product distribution being highly dependent on the reaction conditions, particularly temperature and the concentration of the sulfonating agent. wordpress.comresearchgate.net

Formation of 1,5-Naphthalenedisulfonic Acid: This isomer is typically formed under kinetically controlled conditions, which involve lower temperatures. The sulfonation of naphthalene with oleum (B3057394) (fuming sulfuric acid) at temperatures around 20-55°C yields 1,5-naphthalenedisulfonic acid. chemicalbook.comchemicalbook.com A typical process involves mixing naphthalene with 20% oleum followed by the gradual addition of 65% oleum, with the reaction proceeding for several hours. chemicalbook.com The yield for this process is often around 53%, with 1,6-disulfonic acid being a significant byproduct that can be recovered from the filtrate. chemicalbook.comchemicalbook.com

Formation of 1,6-Naphthalenedisulfonic Acid: This isomer is often formed as a co-product in the synthesis of 1,5-naphthalenedisulfonic acid and can be isolated from the reaction mixture. chemicalbook.comchemicalbook.com Specific conditions can be optimized to favor its formation. For example, sulfonation at slightly elevated temperatures can increase the yield of the 1,6-isomer.

Formation of 2,6-Naphthalenedisulfonic Acid: The formation of 2,6-naphthalenedisulfonic acid is favored under thermodynamically controlled conditions, which typically involve higher temperatures (around 140-190°C). google.comgoogle.com At these temperatures, the initially formed kinetic products, like the 1,5-isomer, can rearrange to the more stable 2,6- and 2,7-isomers. wordpress.comquora.com One method involves the disulfonation of naphthalene or naphthalene-β-sulfonic acid with sulfuric acid or fuming sulfuric acid in this high-temperature range. google.com

The following table summarizes the typical reaction conditions for the synthesis of different naphthalenedisulfonic acid isomers.

| Isomer | Reaction Temperature | Key Reactants | Control Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1,5-Naphthalenedisulfonic Acid | 20-55°C | Naphthalene, Oleum | Kinetic | ~53% | chemicalbook.comchemicalbook.com |

| 1,6-Naphthalenedisulfonic Acid | Variable (often co-produced) | Naphthalene, Sulfuric Acid | - | Variable | chemicalbook.comchemicalbook.com |

| 2,6-Naphthalenedisulfonic Acid | 140-190°C | Naphthalene, Sulfuric Acid/Oleum | Thermodynamic | High purity achievable | google.comgoogle.com |

Differences in Environmental Persistence and Degradation Profiles of Naphthalenesulfonic Acids

Naphthalenesulfonic acids are generally considered persistent organic pollutants due to the stability conferred by the sulfonic acid groups, which makes them resistant to biodegradation. researchgate.netnih.gov However, there are notable differences in the persistence and degradation pathways among the various isomers.

These compounds are highly water-soluble, which facilitates their dispersal in aquatic environments. researchgate.net Their resistance to conventional biological water treatment processes can lead to their accumulation in water bodies. researchgate.net